

# (3-Bromo-2,5-difluorophenyl)methanol chemical structure

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## Compound of Interest

Compound Name: (3-Bromo-2,5-difluorophenyl)methanol

Cat. No.: B591644

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## Technical Guide: (3-Bromo-2,5-difluorophenyl)methanol

Document ID: 8924-B3DFM Version: 1.0 Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **(3-Bromo-2,5-difluorophenyl)methanol**, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.

## Chemical Identity and Properties

**(3-Bromo-2,5-difluorophenyl)methanol** is a halogenated benzyl alcohol derivative. Its structure incorporates bromine and fluorine atoms, making it a valuable building block in medicinal and materials chemistry.

## Chemical Structure and Identifiers

The core structure consists of a phenyl ring substituted with a bromo group, two fluoro groups, and a hydroxymethyl group.

Caption: Logical relationship of key chemical identifiers.

## Physicochemical Data

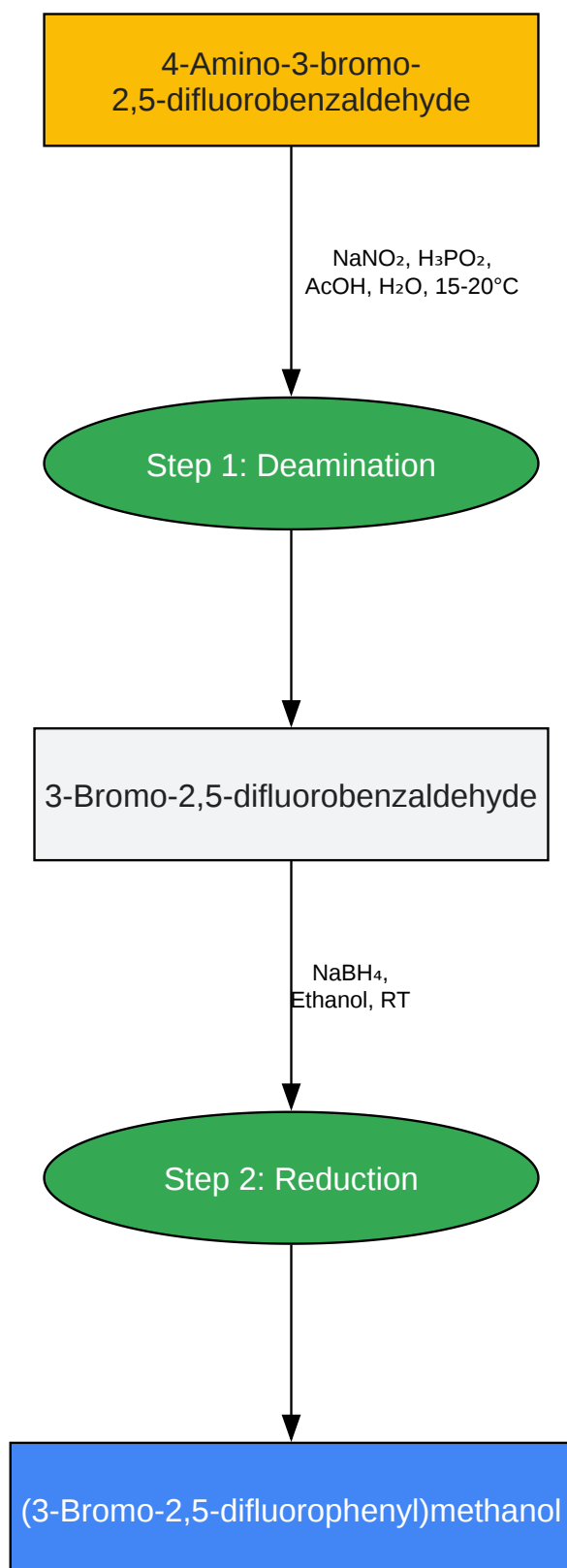
Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes available information.

Property	Value	Source / Notes
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrF <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	223.01 g/mol	<a href="#">[1]</a>
Appearance	White powder	<a href="#">[2]</a>
Boiling Point	254.0 ± 35.0 °C	Predicted value
Purity	≥99%	Commercial supplier data <a href="#">[2]</a>
Storage Conditions	Room temperature, sealed, dry place	<a href="#">[2]</a>

Note: Spectroscopic data (NMR, IR, MS) for **(3-Bromo-2,5-difluorophenyl)methanol** is not readily available in the cited public search results.

## Synthesis and Experimental Protocols

The synthesis of **(3-Bromo-2,5-difluorophenyl)methanol** is typically achieved via a two-step process starting from 4-amino-3-bromo-2,5-difluorobenzaldehyde. The first step involves the deamination to form the aldehyde precursor, which is subsequently reduced to the target benzyl alcohol.



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Caption: Two-step synthesis workflow for the target compound.

## Protocol 1: Synthesis of 3-Bromo-2,5-difluorobenzaldehyde (Intermediate)

This protocol is based on the deamination of 4-amino-3-bromo-2,5-difluorobenzaldehyde.<sup>[3][4]</sup>

### Materials:

- 4-amino-3-bromo-2,5-difluorobenzaldehyde (16 g)
- Glacial Acetic Acid (AcOH, 375 mL)
- 50-52% aqueous hypophosphorous acid (188 mL)
- Sodium Nitrite ( $\text{NaNO}_2$ , 6.8 g)
- Deionized Water ( $\text{H}_2\text{O}$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- 10% Sodium Hydroxide (NaOH) solution
- Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ice

### Procedure:

- A mixture of 4-amino-3-bromo-2,5-difluorobenzaldehyde (16 g) and AcOH (375 mL) is stirred until a homogenous solution is formed.
- Aqueous hypophosphorous acid (188 mL) is added to the mixture.
- A solution of  $\text{NaNO}_2$  (6.8 g) in  $\text{H}_2\text{O}$  (38 mL) is prepared separately.
- The reaction flask is cooled in an ice bath. The  $\text{NaNO}_2$  solution is added dropwise over 15 minutes, maintaining an internal temperature of 15-20°C.<sup>[3]</sup>

- After the addition is complete, the ice bath is removed, and the reaction is stirred for an additional 1 hour at room temperature.
- The reaction mixture is poured into 1 L of an ice/water slurry and extracted with  $\text{CH}_2\text{Cl}_2$  (3 x 300 mL).
- The combined organic extracts are washed sequentially with  $\text{H}_2\text{O}$  (250 mL), 10% NaOH solution (2 x 250 mL), and  $\text{H}_2\text{O}$  (2 x 250 mL).<sup>[3]</sup>
- The organic layer is dried over  $\text{Na}_2\text{SO}_4$ , filtered, and concentrated under reduced pressure to yield the crude product.
- Purification via recrystallization from  $\text{Et}_2\text{O}$ /hexane can be performed to yield 3-bromo-2,5-difluorobenzaldehyde.<sup>[3]</sup>

## Protocol 2: Reduction to (3-Bromo-2,5-difluorophenyl)methanol (Target Compound)

This is a representative protocol for the reduction of an aryl aldehyde to a benzyl alcohol, as a specific published protocol for this exact transformation is not available. It is based on similar reductions using sodium borohydride.<sup>[5][6]</sup>

Materials:

- 3-Bromo-2,5-difluorobenzaldehyde
- Ethanol (or Methanol)
- Sodium borohydride ( $\text{NaBH}_4$ )
- Deionized Water
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Magnesium Sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- 3-Bromo-2,5-difluorobenzaldehyde is dissolved in ethanol in a round-bottom flask equipped with a magnetic stirrer.
- The solution is cooled to 0-5°C using an ice bath.
- Sodium borohydride ( $\text{NaBH}_4$ , approx. 1.0-1.5 molar equivalents) is added portion-wise, ensuring the temperature does not rise significantly.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
- The reaction is carefully quenched by the slow addition of water at 0°C.
- The bulk of the ethanol is removed under reduced pressure.
- The remaining aqueous residue is extracted with ethyl acetate (3x volumes).
- The combined organic layers are washed with water and then with brine.
- The organic layer is dried over anhydrous  $\text{MgSO}_4$ , filtered, and the solvent is evaporated under reduced pressure to yield crude **(3-Bromo-2,5-difluorophenyl)methanol**.
- If necessary, the product can be further purified by flash column chromatography on silica gel.

## Applications in Research and Development

**(3-Bromo-2,5-difluorophenyl)methanol** is not typically used as a final product but serves as a crucial intermediate. Its utility stems from the specific arrangement of functional groups that allow for further synthetic modifications.

- **Pharmaceutical Synthesis:** It is a building block for creating more complex active pharmaceutical ingredients (APIs).<sup>[7]</sup> The bromo- and fluoro-substituents can influence the pharmacokinetic properties of the final drug molecule, such as metabolic stability and binding affinity.

- **Agrochemical Development:** The compound is utilized in the synthesis of new pesticides and herbicides, where the halogenated phenyl moiety can be key to the molecule's biological activity.[3]
- **Material Science:** It has applications in the preparation of advanced materials like liquid crystals or specialized polymers.[3]

## Safety and Handling

- **Hazard Statements:** Assumed to be an irritant to the eyes, respiratory system, and skin based on data for similar compounds.
- **Precautionary Measures:** Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

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